molecular formula C16H18BrN B581332 N-benzyl-2-(4-bromophenyl)propan-2-amine CAS No. 1157506-55-2

N-benzyl-2-(4-bromophenyl)propan-2-amine

Cat. No.: B581332
CAS No.: 1157506-55-2
M. Wt: 304.231
InChI Key: VLQLRNXYIAPDPQ-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-bromophenyl)propan-2-amine is an organic compound with the molecular formula C16H18BrN It is a derivative of phenylpropanamine, where the phenyl group is substituted with a bromine atom at the para position and a benzyl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-bromophenyl)propan-2-amine can be achieved through several methods. One common approach involves the reaction of 4-bromobenzyl chloride with 2-phenylpropan-2-amine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The starting materials are fed into the reactor, and the product is continuously collected and purified .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4-bromophenyl)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-benzyl-2-(4-bromophenyl)propan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-bromophenyl)propan-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-(4-bromophenyl)propan-2-amine is unique due to the presence of both the bromine and benzyl substituents, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .

Biological Activity

N-benzyl-2-(4-bromophenyl)propan-2-amine, also known as a substituted phenethylamine, has been the subject of various studies due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

C16H20BrN\text{C}_{16}\text{H}_{20}\text{Br}\text{N}

This compound features a benzyl group attached to a propan-2-amine backbone, with a bromine substituent on the para position of the phenyl ring. The presence of the bromine atom is significant as it may influence the compound's biological activity through electronic effects and steric hindrance.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of related compounds, particularly those with similar structural motifs. For instance, derivatives of N-benzyl 2-amino acetamides have shown promising anticonvulsant activity in animal models. The structure-activity relationship (SAR) indicates that electron-withdrawing groups at the 4'-N'-benzylamide site enhance activity, while electron-donating groups diminish it .

Table 1: Anticonvulsant Activity of Related Compounds

CompoundED50 (mg/kg)Reference
N-benzyl 2-amino-3-methoxypropionamide8.9
Phenobarbital22
N-benzyl 2-amino-3-methylbutanamide13-21

Antiparasitic Activity

N-benzyl derivatives have also been explored for their antiparasitic effects. A study on N-(2-aminoethyl)-N-phenyl benzamides demonstrated potent activity against Trypanosoma brucei, with some compounds exhibiting an in vitro EC50 as low as 0.001 μM . This suggests that modifications in the benzyl group can lead to significant enhancements in antiparasitic efficacy.

Table 2: Antiparasitic Activity of Selected Compounds

CompoundEC50 (μM)Reference
N-(2-aminoethyl)-N-phenyl benzamide0.001
Control Drug (e.g., Benznidazole)Varies-

Anticancer Activity

The anticancer potential of similar compounds has also been investigated. For example, certain derivatives exhibited significant cytotoxicity against A549 lung cancer cells. The presence of specific substituents on the phenyl ring was found to enhance anticancer activity, with some compounds reducing cell viability significantly .

Table 3: Anticancer Activity Against A549 Cells

CompoundViability Reduction (%)Reference
Compound with 4-chlorophenyl64
Compound with 4-bromophenyl61

Case Studies and Research Findings

  • Anticonvulsant Studies : A series of experiments demonstrated that compounds with specific substitutions at the benzyl position showed improved protective indices compared to established anticonvulsants like phenytoin. These findings suggest that N-benzyl derivatives could serve as novel anticonvulsant agents .
  • Antiparasitic Efficacy : In vivo studies indicated that certain N-benzyl derivatives effectively cured Trypanosoma brucei infections in mice when administered orally, showcasing their potential as therapeutic agents for parasitic diseases .
  • Anticancer Research : Investigations into various phenolic substitutions revealed that specific configurations could lead to enhanced selectivity towards cancer cells while minimizing toxicity to normal cells, indicating a promising avenue for cancer therapy development .

Properties

IUPAC Name

N-benzyl-2-(4-bromophenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN/c1-16(2,14-8-10-15(17)11-9-14)18-12-13-6-4-3-5-7-13/h3-11,18H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQLRNXYIAPDPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)Br)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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